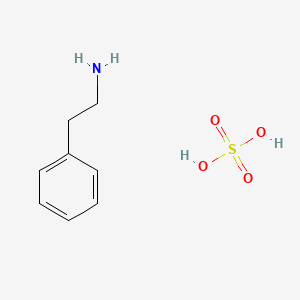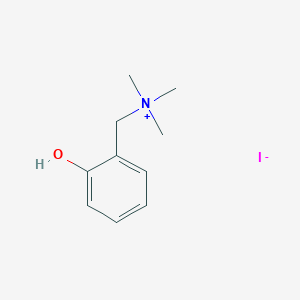
N-(2-methyl-1,3-benzothiazol-6-yl)-4-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-4-(4-morpholinylsulfonyl)benzamide is a sulfonamide.
Scientific Research Applications
Synthesis and Biological Activities
- N-(2-methyl-1,3-benzothiazol-6-yl)-4-(4-morpholinylsulfonyl)benzamide derivatives have been synthesized and screened for various biological activities. Patel et al. (2009) synthesized benzothiazole derivatives and evaluated their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
- Morgan et al. (1990) discussed the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating their potential as selective class III agents in cardiac electrophysiological activity (Morgan et al., 1990).
- Yılmaz et al. (2015) synthesized indapamide derivatives from N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide and found that one compound demonstrated high proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).
Antimicrobial and Anticancer Applications
- Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing morpholine moiety, assessing their antimicrobial activities (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
- Shao et al. (2014) developed novel PI3K inhibitors and anticancer agents based on bioisostere, synthesizing 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, showing significant antiproliferative activities (Shao et al., 2014).
Structural Analysis and Synthesis
- Pang et al. (2006) described the structural and spectral analysis of a benzamide molecule with a morpholinone ring, providing insights into its molecular structure (Pang, Yang, Yin, & Mao, 2006).
- Ravinaik et al. (2021) synthesized substituted N-benzamides and evaluated their anticancer activity, indicating potential applications in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
properties
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-(4-morpholinylsulfonyl)benzamide |
|---|---|
Molecular Formula |
C19H19N3O4S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-20-17-7-4-15(12-18(17)27-13)21-19(23)14-2-5-16(6-3-14)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) |
InChI Key |
NKHFFJNTSKMUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



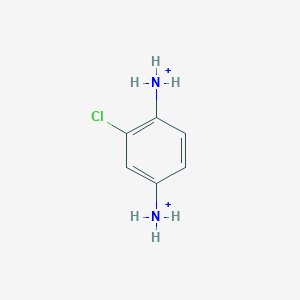
![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)

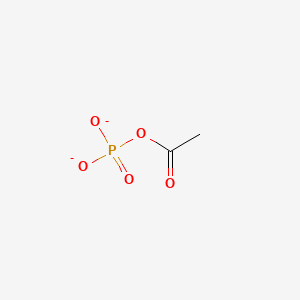
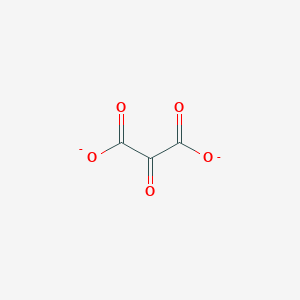

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)


